molecular formula C7H11NO3 B1455529 1,4-Dioxa-8-azaspiro[4.5]decan-7-one CAS No. 6813-54-3

1,4-Dioxa-8-azaspiro[4.5]decan-7-one

Cat. No.: B1455529
CAS No.: 6813-54-3
M. Wt: 157.17 g/mol
InChI Key: IMAKOYSQAGRALB-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.5]decan-7-one is a bicyclic heterocyclic compound featuring a spirocyclic core with oxygen and nitrogen atoms. Its structure comprises a six-membered 1,4-dioxane ring fused to a five-membered azaspiro system, with a ketone group at position 7 (Figure 1). This compound is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its rigid scaffold and functional versatility .

Synthesis: The compound is synthesized via selective acid-catalyzed deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, achieving an 80% yield under optimized conditions (acetic acid/water, 65°C, 11 min) . Its crystallization is performed in ethanol/HNO₃ solutions, yielding monocrystals suitable for X-ray analysis .

Applications: Derivatives of this compound are key intermediates in anticancer agents (e.g., ALDH1A1 inhibitors) , σ receptor ligands for melanoma therapy , and antibacterial agents .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-5-7(1-2-8-6)10-3-4-11-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKOYSQAGRALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC12OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The compound 1,4-Dioxa-8-azaspiro[4.5]decan-7-one (CAS 6813-54-3) is typically synthesized via intramolecular cyclization reactions involving keto-amide or related precursors. The spirocyclic lactam core is formed by constructing the spiro junction between the nitrogen and oxygen-containing rings.

Specific Synthetic Route from Literature

One documented synthetic method involves the reaction of 2-piperazinone derivatives with suitable acyl chlorides or keto-acids under mild conditions to form the spirocyclic lactam. For example:

  • Starting Materials: 2-Piperazinone and a carbonyl chloride derivative such as 2'-acetylamino-4'-methyl-[4,5']-bithiazolyl-2-carbonyl chloride.
  • Reaction Conditions: The acyl chloride is dissolved in tetrahydrofuran (THF) and dichloromethane (DCM), followed by the addition of 2-piperazinone and triethylamine as a base.
  • Temperature: Room temperature (approximately 20°C).
  • Reaction Time: Stirring overnight (typically 12-16 hours).
  • Workup and Purification: After solvent evaporation, the crude product is purified by preparative High-Performance Liquid Chromatography (HPLC).
  • Yield: Approximately 25% isolated yield reported for this method.

This method highlights the use of triethylamine to neutralize the hydrogen chloride generated during the acylation, and the mixed solvent system (THF/DCM) to optimize solubility and reaction kinetics.

Industrial and Laboratory Scale Considerations

  • Raw Materials: Availability of 2-piperazinone and acyl chlorides or keto-acids is critical.
  • Reaction Optimization: Solvent choice (THF, DCM) and base equivalents (triethylamine) are optimized for yield and purity.
  • Purification: Preparative HPLC is preferred for high purity, especially for research-grade compounds.
  • Safety and Storage: The compound is air sensitive and should be stored sealed in a dark, dry place at room temperature.

Alternative Synthetic Routes and Precursors

Other synthetic strategies involve:

  • Cyclization of γ-ketoamides: Heating γ-ketoamides with ammonium acetate or similar nitrogen sources can induce intramolecular cyclization to form the spiro lactam ring.
  • Intramolecular Aldol Reactions: These can be employed to form the spirocyclic ring system by forming carbon-carbon bonds adjacent to the nitrogen atom.
  • Hydroxylation Steps: For related compounds like 8-hydroxy-8-azaspiro[4.5]decan-7-one, hydroxylation of the spirocyclic lactam is carried out under controlled oxidation conditions.

Reaction Scheme Summary

Step Reagents/Conditions Outcome Yield (%)
1 2-Piperazinone + 2'-acetylamino-4'-methyl-[4,5']-bithiazolyl-2-carbonyl chloride, triethylamine, THF/DCM, rt, overnight Formation of spirocyclic lactam intermediate 25
2 Solvent evaporation and preparative HPLC Purified this compound -

Analytical and Characterization Techniques During Preparation

Research Findings and Optimization Notes

  • The relatively modest yield (~25%) reported in some syntheses suggests room for optimization, such as varying solvent ratios, reaction times, temperature, and base equivalents.
  • The use of preparative HPLC ensures high purity but may limit scalability; alternative purification methods like recrystallization could be explored.
  • Air sensitivity of the compound necessitates inert atmosphere handling during synthesis and storage.
  • Structural confirmation by X-ray crystallography provides definitive proof of the spirocyclic lactam formation and is critical for validating synthetic success.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Starting Materials 2-Piperazinone, acyl chlorides (e.g., bithiazolyl derivative)
Solvents Tetrahydrofuran (THF), Dichloromethane (DCM)
Base Triethylamine
Temperature Room temperature (ca. 20°C)
Reaction Time Overnight (12-16 hours)
Yield ~25%
Purification Preparative HPLC
Storage Sealed, dark, dry, room temperature
Analytical Techniques HPLC, NMR, MS, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decan-7-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(c) Structural Stability

  • The lactam group in this compound enhances rigidity compared to non-ketone analogs (e.g., 1,4-Dioxa-8-azaspiro[4.6]undecane), improving binding affinity in receptor interactions .

Limitations and Challenges

  • Solubility Issues : The compound’s low aqueous solubility limits formulation options, necessitating structural modifications (e.g., PEGylation) .
  • Synthetic Complexity : Introducing substituents like benzylpiperidine (as in 12a ) requires multi-step protocols, increasing production costs .

Biological Activity

Overview

1,4-Dioxa-8-azaspiro[4.5]decan-7-one, also known as 4-Piperidone ethylene acetal, is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and oxygen atoms. This structural feature contributes to its distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Density : 1.12 g/cm³
  • Boiling Point : 211.14 °C at 760 mmHg
  • Flash Point : 81.67 °C
  • Solubility : Partly miscible in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The spirocyclic structure allows it to bind effectively to various enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.

Biological Activity Data

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
σ1 Receptor BindingHigh affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM)

Antimicrobial Studies

In a study assessing the antimicrobial properties of various spirocyclic compounds, this compound demonstrated significant inhibitory activity against several strains of bacteria. The mechanism was linked to the disruption of cell wall synthesis and function.

Anticancer Research

A notable study explored the anticancer potential of derivatives of this compound. The findings suggested that certain modifications to the structure enhanced its efficacy in inducing apoptosis in human cancer cell lines. The research highlighted the importance of the spirocyclic structure in facilitating interactions with cellular targets involved in cell cycle regulation.

σ1 Receptor Ligand Studies

Research involving derivatives labeled with fluorine isotopes for PET imaging revealed that this compound derivatives exhibited selective binding to σ1 receptors, which are implicated in various neuropsychiatric disorders. This property suggests potential applications in diagnostic imaging and therapeutic interventions.

Q & A

Q. What are the standard synthetic routes for 1,4-dioxa-8-azaspiro[4.5]decan-7-one, and how can reaction yields be optimized?

Synthesis typically involves cyclization reactions using ketones or aldehydes with amine precursors under acidic or catalytic conditions. For example, spirocyclic structures are often formed via intramolecular cyclization of γ-lactam intermediates. Yield optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Catalyst screening : Lewis acids like BF₃·OEt₂ improve cyclization efficiency .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions.
MethodReagentsYield (%)Reference
CyclocondensationEthylene glycol, NH₃45–55
Acid-catalyzed lactamizationH₂SO₄, THF60–70

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the spirocyclic structure via distinct proton environments (e.g., δ 3.5–4.5 ppm for dioxane protons) .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O lactam) and ~1100 cm⁻¹ (C-O-C ether) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 171.19 [M+H]⁺) .

Q. What preliminary toxicity assessment strategies are recommended for this compound?

Follow ATSDR guidelines for structurally similar dioxane derivatives :

  • In vitro assays : Ames test for mutagenicity, MTT assay for cytotoxicity.
  • Environmental persistence : Use EPA’s ECOTOX database to model biodegradability .
  • Acute toxicity : Rodent LD₅₀ studies with dose ranges of 50–500 mg/kg .

Advanced Research Questions

Q. How can factorial design improve the synthesis and purification of this compound?

Factorial design identifies critical variables (e.g., reactant ratios, pH, agitation rate) through systematic permutation . Example workflow:

Screening design : Plackett-Burman to rank variables.

Response Surface Methodology (RSM) : Central Composite Design (CCD) optimizes yield and purity .

Validation : Confirm optimal conditions with triplicate runs (RSD < 5%).

Q. How should researchers resolve contradictions in toxicity data across studies?

  • Meta-analysis : Aggregate data from EPA’s TSCA assessments and ATSDR reports using PRISMA guidelines.
  • Sensitivity analysis : Identify outliers via statistical tools (e.g., Grubbs’ test).
  • Mechanistic studies : Use molecular docking to assess binding affinity to biological targets (e.g., cytochrome P450) .

Q. What computational strategies are effective for predicting reaction pathways and byproducts?

  • Quantum chemical calculations : DFT (B3LYP/6-31G*) models transition states and intermediates .
  • Machine learning : Train models on PubChem reaction datasets to predict side products .
  • Retrosynthetic analysis : Tools like ICSynth (ICReDD) propose alternative synthetic routes .

Q. How can researchers manage and characterize byproducts during large-scale synthesis?

  • Chromatography : Use HPLC (Purospher® STAR columns) with UV/ELSD detection .
  • Byproduct tracking : LC-MS/MS identifies impurities (e.g., open-chain lactam derivatives) .
  • Green chemistry principles : Replace hazardous reagents (e.g., phosgene) with enzymatic catalysts .

Data Contradiction Analysis Framework

StepActionTools/References
1. Data collectionCompile studies from EPA, ATSDR, and academic databases
2. Quality assessmentApply EPA’s Systematic Review Protocol for reliability scoring
3. Hypothesis testingReplicate conflicting experiments under controlled conditions
4. Consensus buildingUse Delphi method with expert panels

Methodological Recommendations

  • Experimental design : Prioritize DOE (Design of Experiments) over one-factor-at-a-time approaches .
  • Data integrity : Use encrypted LIMS (Laboratory Information Management Systems) for secure data storage .
  • Interdisciplinary collaboration : Integrate synthetic chemistry with computational toxicology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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